2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone
Description
This compound features an isoxazole core substituted at the 5-position with a 3,4-dimethoxyphenyl group and at the 3-position with a ketone-linked 3-methylpiperidine moiety. The 3,4-dimethoxyphenyl group is known to enhance bioavailability and binding affinity in medicinal chemistry, while the 3-methylpiperidine fragment may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13-5-4-8-21(12-13)19(22)11-15-10-17(25-20-15)14-6-7-16(23-2)18(9-14)24-3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAXQFBJLPVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[5-(3-Chlorophenyl)-isoxazol-3-yl]-ethanone
- Structure: Shares the isoxazole-3-yl-ethanone backbone but substitutes the 5-position with a 3-chlorophenyl group instead of 3,4-dimethoxyphenyl.
- Synthesis : Prepared via Grignard reaction (CH₃MgX) with ethyl 5-(3-chlorophenyl)-isoxazole-3-carboxylate, highlighting the role of halogen substituents in directing reactivity .
- Key Differences: The electron-withdrawing chlorine substituent in the 3-chlorophenyl group may reduce electron density in the aryl ring compared to the electron-donating methoxy groups in the target compound.
Verapamil (3,4-Dimethoxyphenyl Derivatives)
- Structure : Verapamil contains a 3,4-dimethoxyphenyl group linked to a tertiary amine, similar to the target compound’s aryl substitution pattern .
- Pharmacology : The 3,4-dimethoxy motif in verapamil is critical for calcium channel blockade, suggesting that the target compound’s aryl group may similarly enhance binding to hydrophobic pockets in proteins.
- Key Differences :
- Verapamil’s nitrile and branched alkyl chain confer distinct pharmacokinetic properties, whereas the isoxazole-piperidine system in the target compound may favor different target selectivity.
Triazole-Based Analogues (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)
- Structure : Replaces the isoxazole ring with a triazole core but retains a ketone-linked aryl group .
- Key Differences: Triazoles generally exhibit higher metabolic stability than isoxazoles due to reduced susceptibility to ring-opening reactions. The phenylsulfonyl group in the triazole derivative introduces strong electron-withdrawing effects, contrasting with the target compound’s methoxy donors.
Critical Analysis of Substituent Effects
- 3,4-Dimethoxyphenyl Group: Enhances solubility and π-π stacking interactions compared to halogenated or sulfonated aryl groups .
- 3-Methylpiperidine : Likely increases lipophilicity (logP) compared to simpler amines, improving blood-brain barrier permeability. This contrasts with 4-methylpiperazine in RSC Medicinal Chemistry compounds, which prioritizes solubility over CNS penetration .
- Isoxazole vs. Triazole Cores : Isoxazoles are more prone to hydrolysis but offer synthetic versatility via 1,3-dipolar cycloaddition. Triazoles, while stable, require metal-catalyzed click chemistry, complicating large-scale synthesis .
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(3-methylpiperidin-1-yl)ethanone?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the isoxazole core via cyclization of 3,4-dimethoxyphenylacetaldehyde with hydroxylamine hydrochloride under basic conditions (e.g., NaOH or KOtBu) .
- Step 2: Functionalization of the isoxazole with a 3-methylpiperidine moiety. This may involve nucleophilic substitution or acylation reactions, requiring anhydrous solvents (e.g., DMF or dichloromethane) and catalysts like triethylamine .
- Step 3: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Reaction progress should be monitored using TLC (petroleum ether:ethyl acetate, 70:30) and confirmed by NMR (1H/13C) and HPLC .
Advanced Question: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
Methodological Answer:
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. To resolve these:
- Perform DFT calculations (e.g., Gaussian or ORCA) to model the lowest-energy conformers and compare with experimental NMR shifts .
- Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering in piperidine) that may explain signal splitting .
- Validate crystallographic data with SHELXL refinement (via Olex2 or WinGX) to ensure accurate bond lengths/angles .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and stability?
Methodological Answer:
- Purity:
- HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% threshold) .
- Elemental analysis (CHNS) to confirm stoichiometry (±0.4% tolerance) .
- Stability:
- TGA/DSC to assess thermal degradation under nitrogen (heating rate: 10°C/min) .
- Forced degradation studies (acid/base/oxidative stress) monitored by UV-Vis spectroscopy .
Advanced Question: How can structure-activity relationships (SAR) be explored for the 3-methylpiperidine and isoxazole moieties?
Methodological Answer:
- Synthetic modifications:
- Replace 3-methylpiperidine with azetidine or morpholine to study steric/electronic effects .
- Modify the isoxazole’s 3,4-dimethoxyphenyl group to fluorophenyl or thiophene for π-π stacking comparisons .
- Biological assays:
- Test derivatives against cancer cell lines (e.g., MCF-7, A549) using MTT assays. Correlate IC50 values with LogP (lipophilicity) .
- Perform molecular docking (AutoDock Vina) on targets like PI3K or COX-2 to identify critical binding interactions .
Basic Question: What solvent systems and reaction conditions optimize yield in the final acylation step?
Methodological Answer:
- Solvent: Use dichloromethane (polar aprotic) for high solubility of intermediates. Avoid DMSO due to side reactions with acyl chlorides .
- Temperature: Maintain 0–5°C during acylation to minimize decomposition.
- Catalyst: Add DMAP (4-dimethylaminopyridine) to accelerate the reaction via nucleophilic catalysis .
- Workup: Quench with ice-water, extract with ethyl acetate, and dry over MgSO4. Typical yields range from 65–85% .
Advanced Question: How can computational methods address contradictory bioactivity data across studies?
Methodological Answer:
- Meta-analysis: Use tools like RevMan to aggregate IC50 values from disparate studies, applying random-effects models to account for variability .
- QSAR modeling: Train models (e.g., Random Forest) on descriptors like topological polar surface area (TPSA) and H-bond acceptors to predict activity cliffs .
- MD simulations (GROMACS): Simulate ligand-target binding over 100 ns to identify transient interactions missed in static docking .
Basic Question: What are the key structural analogs of this compound, and how do they differ pharmacologically?
Answer with Comparative Table:
| Analog Structure | Key Modification | Pharmacological Difference | Reference |
|---|---|---|---|
| 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)acetic acid | Acetic acid substituent | Enhanced anti-inflammatory activity | |
| 1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-dihydropyrazol-1-yl)ethanone | Thiophene replacement | Improved CYP450 metabolism | |
| (5-Methylisoxazol-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone | Pyrimidine-oxypiperidine | Higher kinase selectivity |
Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process analytical technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints in real time .
- Design of experiments (DoE): Use Minitab to optimize factors (e.g., stoichiometry, temperature) via response surface methodology .
- Crystallization control: Seed with pure polymorphs and regulate cooling rates to ensure consistent particle size distribution .
Basic Question: How is the compound’s stability under acidic/basic conditions evaluated for formulation studies?
Methodological Answer:
- Forced degradation:
- Acidic: 0.1 M HCl, 70°C, 24h. Analyze by HPLC for degradation products (e.g., demethylation of methoxy groups) .
- Basic: 0.1 M NaOH, 25°C, 6h. Monitor for isoxazole ring opening via LC-MS .
- Arrhenius modeling: Predict shelf-life at 25°C using degradation rates at elevated temperatures (40–60°C) .
Advanced Question: How can conflicting cytotoxicity data between 2D vs. 3D cell models be reconciled?
Methodological Answer:
- 3D spheroid assays: Culture cells in Matrigel to mimic tumor microenvironments. Compare drug penetration via confocal microscopy (fluorescently labeled compound) .
- Transcriptomic profiling: Use RNA-seq to identify hypoxia-related genes (e.g., HIF-1α) upregulated in 3D models that confer resistance .
- PK/PD modeling: Integrate 3D IC50 values with plasma pharmacokinetics (non-compartmental analysis) to refine dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
